REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1N.N([O-])=[O:12].[Na+]>OS(O)(=O)=O>[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[OH:12] |f:1.2|
|
Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4 times 30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (with EtOAc:PE=1:20 as eluents)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |